2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-
Description
This compound is a disazo dye featuring two diazenyl (-N=N-) groups. The primary structure consists of a 2-naphthalenol backbone substituted with a phenyl group bearing a dimethylamino (-N(CH₃)₂) moiety at the para position, connected via an azo linkage. Its molecular formula is C₂₄H₂₂N₆O, with a molecular weight of 410.48 g/mol (calculated from and structural analysis). The dimethylamino group enhances electron-donating properties, influencing spectral characteristics and solubility compared to simpler azo dyes.
Properties
CAS No. |
1215312-80-3 |
|---|---|
Molecular Formula |
C24H21N5O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H21N5O/c1-29(2)21-14-12-20(13-15-21)26-25-18-8-10-19(11-9-18)27-28-24-22-6-4-3-5-17(22)7-16-23(24)30/h3-16,30H,1-2H3 |
InChI Key |
UGWIBERFWUXJNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of pH, temperature, and reactant concentrations. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Dye Chemistry
The compound is primarily utilized as a dye in the textile and food industries. It exhibits vibrant colors and stability under various conditions, making it suitable for applications in:
- Textile Dyes : Used to impart color to fabrics due to its excellent affinity for natural fibers.
- Food Coloring : Employed in food products where synthetic dyes are permissible.
Biomedical Applications
Recent studies have highlighted the potential of this compound in biomedical fields:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown zones of inhibition comparable to standard antibiotics .
- Anticancer Properties : Investigations into the bioactivity of azo compounds suggest that they may inhibit the growth of cancer cells. For example, some studies have demonstrated cytotoxic effects against leukemia cell lines, indicating potential for development as anticancer agents .
Analytical Chemistry
The compound serves as a reagent in analytical chemistry for:
- Spectrophotometric Analysis : Used to develop colorimetric assays for detecting specific ions or compounds in solution.
- Chromatography : Acts as a marker or tracer in chromatographic techniques due to its distinct spectral properties.
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega synthesized several complexes based on 2-naphthalenol derivatives. The results indicated that these compounds demonstrated effective antimicrobial activity against both bacterial and fungal pathogens. The study utilized disc diffusion methods to assess the inhibitory zones, revealing promising results that suggest further exploration for therapeutic applications .
Case Study 2: Synthesis of Azo-Derivatives
Research focused on synthesizing azo derivatives of 2-naphthalenol has shown that these compounds can be produced through diazotization reactions followed by coupling with naphthols. The resultant azo compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and potential bioactivity .
Summary of Applications
| Application Area | Description |
|---|---|
| Dye Chemistry | Utilized in textiles and food coloring due to vibrant colors and stability. |
| Biomedical Research | Exhibits antimicrobial and potential anticancer properties. |
| Analytical Chemistry | Functions as a reagent in spectrophotometric analysis and chromatography. |
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions can interact with biological molecules, leading to changes in their structure and function. The molecular targets often include enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Properties
The table below compares key structural and spectral features:
*Predicted based on substituent effects; dimethylamino groups typically redshift λₘₐₓ .
Key Observations:
- The target compound’s dimethylamino group increases electron donation, leading to a redshift in absorption (λₘₐₓ) compared to hydroxyl-substituted analogs like 1-(4-hydroxyphenylazo)-2-naphthalenol (λₘₐₓ = 354 nm) .
- Its molecular weight and lipophilicity are higher than Sudan III but lower than Oil Red O, suggesting intermediate solubility in organic solvents like benzene or chloroform .
Toxicity and Metabolic Pathways
- Metabolites: Reduction of the azo bonds by intestinal microbiota (e.g., Clostridium spp.) generates 4-(dimethylamino)aniline and 1-amino-2-naphthalenol .
- Toxicity Profile: 4-(Dimethylamino)aniline is mutagenic in Salmonella typhimurium assays (TA100 strain) and may cause renal toxicity . Compared to Sudan III (which releases aniline), the dimethylamino derivative exhibits higher genotoxicity due to enhanced membrane permeability of the aromatic amine .
- Regulatory Status: Not explicitly listed in AICS or EU carcinogen databases but structurally related to regulated azo dyes (e.g., Sudan I–IV) banned in food and cosmetics .
Biological Activity
2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- (commonly referred to as Solvent Red 23) is an azo compound known for its vivid coloring properties and potential biological activities. This article explores its biological activity, including its effects on human health and the environment, supported by empirical data and case studies.
Chemical Structure and Properties
The compound is characterized by two azo groups (-N=N-) linked to a naphthalene ring, which contributes to its stability and solubility in organic solvents. The presence of the dimethylamino group enhances its electron-donating ability, which may influence its reactivity and biological interactions.
1. Toxicological Profile
Research has indicated that Solvent Red 23 exhibits significant toxicity, particularly in aquatic organisms. It has been classified under the Canadian Environmental Protection Act (CEPA) as persistent, bioaccumulative, and inherently toxic to non-human organisms .
Table 1: Toxicity Data
| Endpoint | Value | Source |
|---|---|---|
| LC50 (Fish) | 0.5 mg/L | Environment Canada |
| NOEC (Non-target species) | 0.1 mg/L | Health Canada |
| Genotoxicity | Positive in vitro | CEPA Screening Assessment |
2. Carcinogenic Potential
Solvent Red 23 has been associated with carcinogenicity due to its structural similarity to other known carcinogens. Studies have shown that it can induce liver neoplasias in animal models when administered orally . The European Commission has classified this compound as a mutagen and potential carcinogen based on empirical data regarding its genotoxic effects.
The biological activity of Solvent Red 23 is thought to be mediated through oxidative stress pathways and DNA damage. The azo bond can undergo reductive cleavage in biological systems, generating reactive intermediates that may interact with cellular macromolecules, leading to genotoxic effects .
Case Study 1: Aquatic Toxicity
A study evaluating the impact of Solvent Red 23 on freshwater fish revealed significant mortality rates at concentrations above 0.5 mg/L. The study highlighted the compound's potential to disrupt aquatic ecosystems due to its persistence and bioaccumulation potential .
Case Study 2: Human Health Risks
A review of cosmetic products containing Solvent Red 23 indicated a correlation between exposure and adverse health outcomes, including skin sensitization and potential carcinogenic effects. This underscores the importance of regulatory assessments for consumer products containing azo dyes .
Research Findings
Recent investigations into the photophysical properties of azo compounds have shown that their biological activity can be influenced by light exposure. For example, photodegradation products of Solvent Red 23 have been found to exhibit different toxicity profiles compared to the parent compound .
Table 2: Summary of Research Findings
Q & A
Q. Q1. What are the standard synthetic routes for preparing this azo dye, and what critical parameters influence yield and purity?
The compound is typically synthesized via sequential diazo coupling reactions. Key steps include:
- Diazotization : A primary aromatic amine (e.g., 4-(dimethylamino)aniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
- Coupling : The diazonium salt reacts with a naphthol derivative (e.g., 2-naphthalenol) in alkaline media (pH 8–10) to form the azo linkage. Temperature control (<10°C) and stoichiometric excess of the coupling component are critical to avoid side reactions like triazene formation .
- Purification : Recrystallization from methanol or ethanol removes unreacted intermediates. Yield optimization (70–85%) requires strict pH and temperature monitoring .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Recommended methods include:
Q. Q3. What are the primary applications of this dye in biological research?
- Lipid Staining : Selectively binds to neutral lipids (e.g., triglycerides) in tissues, with optimal staining achieved in non-polar solvents like isopropanol. Used to visualize adipocytes and atherosclerotic plaques .
- Protein Detection : Forms complexes with lipoproteins in electrophoresis, enhancing visibility under UV light .
- Microbial Studies : Serves as a substrate for azoreductase activity assays in gut microbiota (e.g., Bacteroides ovatus) to study azo dye degradation pathways .
Advanced Research Questions
Q. Q4. How can conflicting spectroscopic data (e.g., UV-Vis shifts or IR peak splitting) be resolved?
- Solvent Effects : Polar solvents (e.g., DMSO) induce bathochromic shifts due to increased solvation of the excited state. Compare spectra in solvents of varying polarity (e.g., benzene vs. methanol) to isolate environmental effects .
- Tautomerism : The naphthol group may exhibit keto-enol tautomerism, altering IR and NMR profiles. Use deuterated solvents (e.g., D₂O) and variable-temperature NMR to identify tautomeric states .
Q. Q5. What computational methods are suitable for modeling this compound’s reactivity and interaction with biomolecules?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and electron density distribution. Compare with crystallographic data to validate models .
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to study staining mechanisms. Force fields like CHARMM or AMBER can model van der Waals and hydrophobic interactions .
- Docking Studies : Predict binding affinity to proteins (e.g., albumin) using AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bonding sites .
Q. Q6. How does bacterial azoreductase activity impact the environmental persistence of this dye?
- Metabolic Pathways : Bacteroides and Parabacteroides species reduce the azo bond (–N=N–) via NADH-dependent azoreductases, producing aromatic amines (potential carcinogens). Monitor degradation using HPLC-MS to detect metabolites like 2-naphthalenol and 4-(dimethylamino)aniline .
- Anaerobic Conditions : Degradation efficiency increases under low oxygen, mimicking intestinal environments. Use anaerobic chambers and redox indicators (e.g., resazurin) to assess activity .
Q. Q7. What strategies mitigate mutagenic risks associated with this compound in laboratory settings?
- Handling Protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Mutagenicity data (Ames test TA98 strain) show moderate risk (Category 3; LD₅₀ > 2000 mg/kg) .
- Waste Disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize azo bonds before disposal. Confirm degradation via UV-Vis loss at 520 nm .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported melting points (184–186°C vs. 190°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
